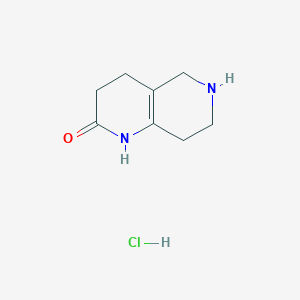

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Mecanismo De Acción

Target of Action

It is synthesized from 4-piperidone imines , which are known to interact with various biological targets.

Mode of Action

It is synthesized from 4-piperidone imines by successive lithiation with lithium diethylamide, alkylation with 1-bromo-3-chloropropane, and intramolecular cyclization . This suggests that it may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been shown to have a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Result of Action

Related compounds have been shown to have a variety of pharmacological activities, suggesting that this compound may have similar effects .

Métodos De Preparación

The synthesis of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one hydrochloride typically involves the following steps :

Lithiation: The starting material, 4-piperidone imine, is subjected to lithiation using lithium diethylamide.

Alkylation: The lithiated intermediate is then alkylated with 1-bromo-3-chloropropane.

Intramolecular Cyclization: The alkylated product undergoes intramolecular cyclization to form the desired naphthyridine derivative.

These steps are carried out in a single process without isolating intermediate compounds, optimizing reaction conditions, workup, and product storage .

Análisis De Reacciones Químicas

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aromatic naphthyridine derivatives.

Reduction: The compound can be reduced under specific conditions to yield different hydrogenated products.

Substitution: It can undergo nucleophilic substitution reactions, where common reagents include alkyl halides and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride has several scientific research applications :

Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

Biological Research: The compound is used in the study of various biological pathways and molecular targets.

Industrial Applications: It is utilized in the synthesis of other complex organic compounds and in the development of new materials.

Comparación Con Compuestos Similares

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride can be compared with other naphthyridine derivatives :

1,5-Naphthyridines: These compounds have similar structures but differ in the position of nitrogen atoms. They also exhibit diverse biological activities.

Tetrahydro- and Decahydro-1,5-naphthyridines: These compounds can be oxidized to form aromatic naphthyridines and have unique reactivity profiles.

The uniqueness of this compound lies in its specific functionalization and the resulting biological activities.

Actividad Biológica

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride (CAS Number: 60832-40-8) is a bicyclic organic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClN₂O |

| Molecular Weight | 188.66 g/mol |

| IUPAC Name | 3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one; hydrochloride |

| Appearance | White powder |

| Storage Temperature | -10 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. Research indicates that naphthyridine derivatives can modulate signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Apoptosis Induction : Studies suggest that naphthyridine compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Activity : Naphthyridines have shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Lines Tested : The compound was evaluated against various human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Mechanism : It was found to induce G0/G1 phase arrest in the cell cycle and promote apoptosis at concentrations ranging from 10 to 50 µM.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) below 20 µg/mL.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of naphthyridine derivatives:

- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.

- Model Systems : In vitro studies using rat primary cortical neurons showed that treatment with the compound reduced cell death induced by glutamate toxicity.

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Propiedades

IUPAC Name |

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUFJNNCSWZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.